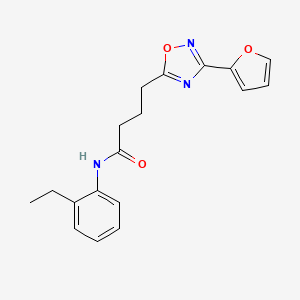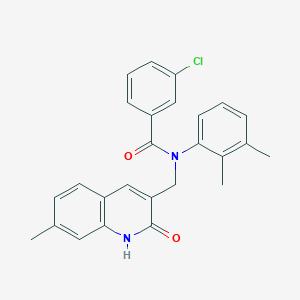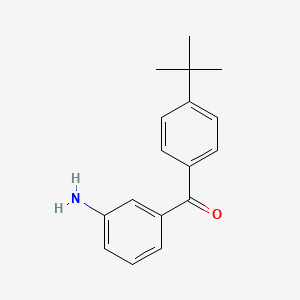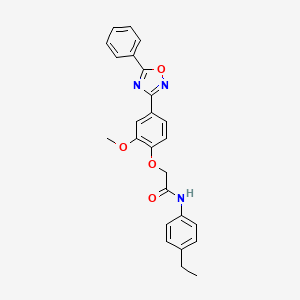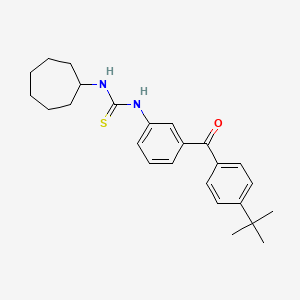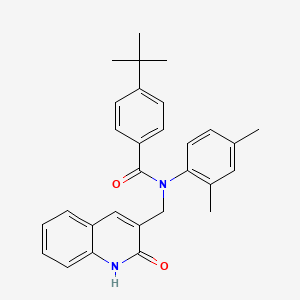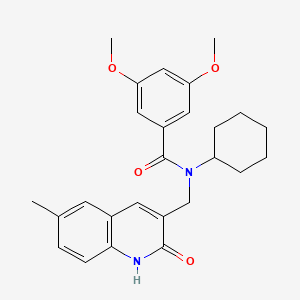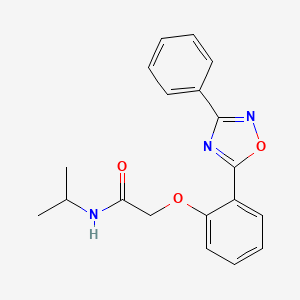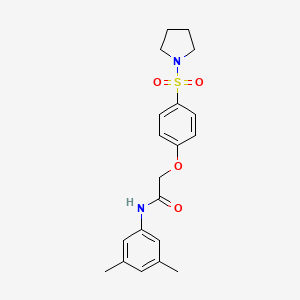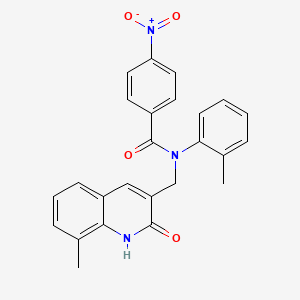
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide, also known as PBT2, is a small molecule that has been studied for its potential therapeutic applications in various neurodegenerative diseases. This compound is a member of a class of molecules called metal protein attenuating compounds (MPACs) that have been designed to specifically target and modulate metal ions involved in protein misfolding and aggregation in neurodegenerative diseases.
Mecanismo De Acción
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide exerts its therapeutic effects by targeting metal ions, particularly copper and zinc, that are involved in protein misfolding and aggregation in neurodegenerative diseases. The compound has been shown to inhibit the formation of toxic protein aggregates and promote the clearance of existing aggregates by enhancing cellular metal ion homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing amyloid-beta and tau protein levels in Alzheimer's disease models, improving motor function in Parkinson's disease models, and reducing mutant huntingtin protein aggregation in Huntington's disease models. The compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide has several advantages for lab experiments, including its ability to specifically target metal ions involved in protein misfolding and aggregation, its high potency and selectivity, and its favorable pharmacokinetic properties. However, the compound has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide and related MPACs, including:
1. Further characterization of the compound's mechanism of action and its effects on metal ion homeostasis in neurodegenerative diseases.
2. Development of more potent and selective MPACs that can target specific metal ions involved in protein misfolding and aggregation.
3. Investigation of the potential therapeutic applications of MPACs in other diseases that involve protein misfolding and aggregation, such as type 2 diabetes and prion diseases.
4. Clinical trials to assess the safety and efficacy of this compound and related MPACs in patients with neurodegenerative diseases.
In conclusion, this compound is a promising small molecule that has shown potential therapeutic applications in various neurodegenerative diseases. Further research is needed to fully understand the compound's mechanism of action and its potential clinical applications.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide involves a multi-step process that starts with the reaction of 8-hydroxyquinoline with methyl iodide to form 8-methylquinoline. This intermediate is then reacted with formaldehyde and propylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-propylisobutyramide has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has been shown to modulate metal ion homeostasis and reduce protein misfolding and aggregation, which are key pathological features of these diseases.
Propiedades
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-9-20(18(22)12(2)3)11-15-10-14-8-6-7-13(4)16(14)19-17(15)21/h6-8,10,12H,5,9,11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBZFHPYFJQMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


